

Technical Support Center: Controlling for Non-specific Kinase Activity with Crosstide

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Compound of Interest

Compound Name: *Crosstide*

Cat. No.: *B550012*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Crosstide** in kinase assays. The focus is on effectively controlling for non-specific kinase activity to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Crosstide** and for which kinases is it a substrate?

Crosstide is a synthetic peptide with the sequence GRPRTSSFAEG. It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) and is widely used as a substrate for Protein Kinase B (Akt/PKB).[1] However, **Crosstide** is also known to be a substrate for other kinases within the AGC kinase family, including cAMP-dependent Protein Kinase (PKA), MAPKAP Kinase-1, and p70 S6 Kinase.[2] This broad reactivity makes it a useful tool but also necessitates careful control for non-specific phosphorylation in kinase assays.

Q2: How can **Crosstide** be used to control for non-specific kinase activity?

Due to its promiscuity as a substrate for several kinases, **Crosstide** can be employed in parallel control experiments to measure and subtract background kinase activity. By setting up a reaction that includes all components except the specific kinase of interest, any phosphorylation of **Crosstide** detected can be attributed to the activity of other endogenous kinases present in the sample (e.g., a cell lysate). This background signal can then be subtracted from the signal obtained in the complete reaction containing the target kinase.

Q3: What are the key controls to include in a kinase assay to account for non-specific activity?

To ensure the measured kinase activity is specific to your kinase of interest, the following controls are essential:

- **No Kinase Control:** This reaction contains the substrate (e.g., your specific substrate or **Crosstide**), ATP, and the buffer system, but omits the kinase being assayed. This control measures the background phosphorylation from any contaminating kinases in your reagents or sample.
- **No Substrate Control:** This reaction includes the kinase and ATP but lacks the substrate. This control helps to determine the level of kinase autophosphorylation.
- **No ATP Control:** This reaction contains the kinase and substrate but no ATP. This serves as a baseline to ensure that the observed signal is ATP-dependent.

Q4: When should I be particularly concerned about non-specific kinase activity?

Concerns about non-specific kinase activity are highest when:

- Working with complex biological samples like cell or tissue lysates, which contain a multitude of kinases.
- Using a peptide substrate, like **Crosstide**, that is known to be phosphorylated by multiple kinases.
- Screening for inhibitors, as a compound may appear to inhibit the target kinase when it is actually inhibiting a contaminating kinase that phosphorylates the substrate.

Troubleshooting Guides

Problem: High Background Signal in Kinase Assay

A high background signal can mask the true activity of your target kinase, leading to inaccurate results.

Possible Cause 1: Contaminating Kinase Activity in the Sample

- Solution: Perform a "No Kinase Control" experiment.
 - Protocol: Set up a parallel reaction containing all the components of your primary assay (buffer, ATP, **Crosstide**) but replace your purified kinase or lysate containing your kinase of interest with a buffer control or a lysate from a null-mutant cell line.
 - Interpretation: The signal from this control represents the background phosphorylation. Subtract this value from your experimental readings to obtain the net activity of your target kinase.

Possible Cause 2: Autophosphorylation of the Kinase

- Solution: Run a "No Substrate Control".
 - Protocol: Prepare a reaction with your kinase and ATP but without **Crosstide**.
 - Interpretation: This will quantify the extent of kinase autophosphorylation.

Problem: Inconsistent or Non-reproducible Results

Variability in results can stem from several sources, including non-specific interactions.

Possible Cause: Variable Levels of Endogenous Kinase Activity

- Solution: Standardize sample preparation and consistently use controls.
 - Protocol: Ensure that cell culture conditions, lysis procedures, and protein concentrations are consistent across all experiments. Always run a "No Kinase Control" with each batch of experiments to account for any variation in endogenous kinase activity.

Quantitative Data

Understanding the kinetic parameters of **Crosstide** with different kinases is crucial for designing and interpreting experiments. A lower Michaelis constant (K_m) indicates a higher affinity of the kinase for the substrate. While a comprehensive, publicly available dataset for **Crosstide** with a wide range of kinases is limited, the following table summarizes available information.

Kinase	Km (μM)	Vmax (relative)	Notes
Akt1 (PKBα)	~5-fold lower than B-5/I peptide	Similar to B-5/I peptide	Crosstide is a highly efficient substrate for Akt1.[2]
PKA	Data not readily available	Phosphorylates Crosstide	Crosstide is a known substrate for PKA.[2]
MAPKAP Kinase-1	Data not readily available	Phosphorylates Crosstide	Crosstide is a known substrate for MAPKAP Kinase-1.[2]
p70 S6 Kinase	Data not readily available	Phosphorylates Crosstide	Crosstide is a known substrate for p70 S6 Kinase.[2]

Note: The lack of readily available, standardized kinetic data for **Crosstide** across a broad panel of kinases highlights the importance of empirical determination of background activity in your specific experimental system.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Using [γ-³²P]ATP to Determine Non-specific Activity

This protocol describes a radioactive filter-binding assay to measure kinase activity and control for non-specific phosphorylation.

Materials:

- Purified kinase of interest
- Cell lysate (as a source of potential non-specific kinases)
- **Crosstide** peptide
- Kinase Reaction Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

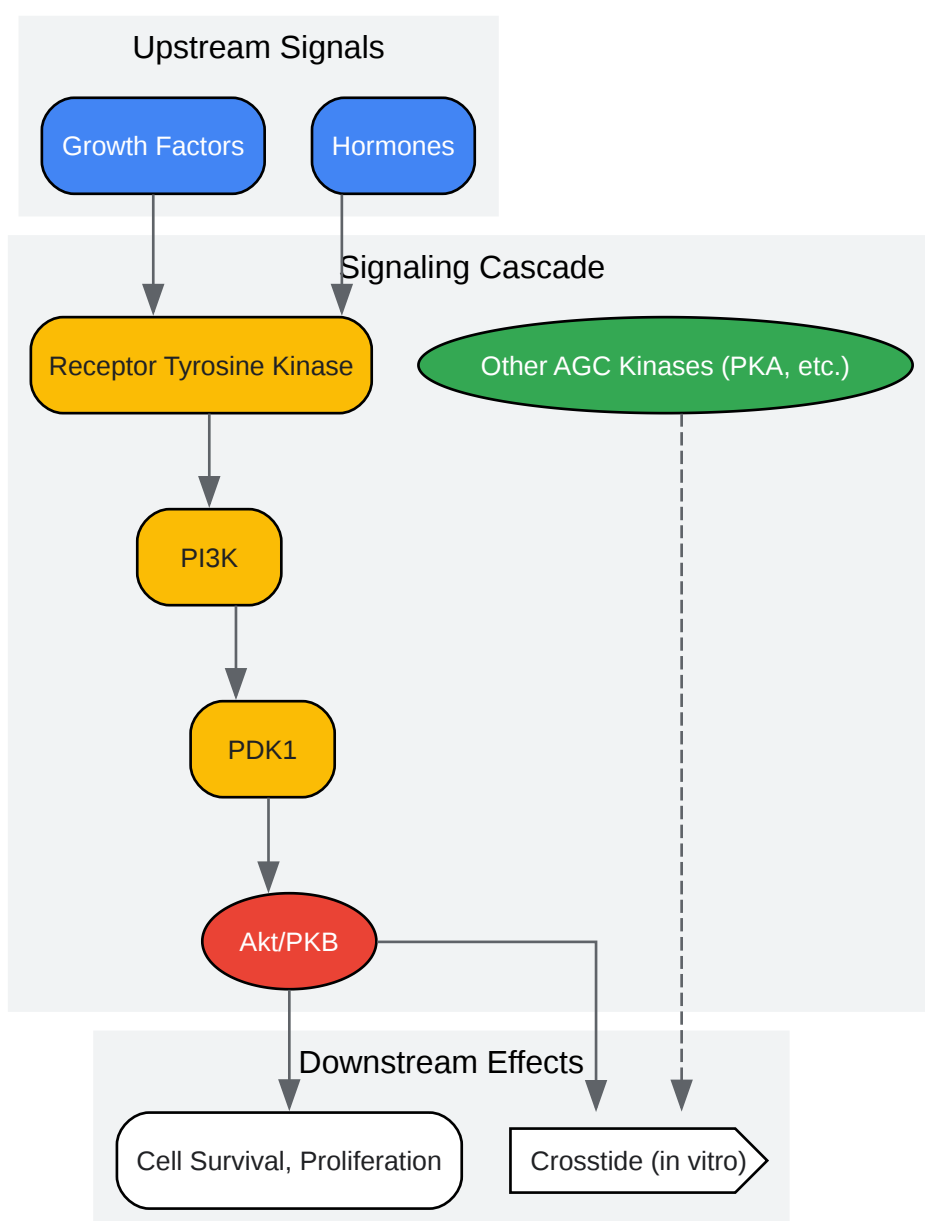
- [γ - ^{32}P]ATP
- ATP solution
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- Scintillation cocktail and counter

Methodology:

- Prepare Reaction Mix: Prepare a master mix containing Kinase Reaction Buffer and **Crosstide**.
- Set up Reactions: In separate tubes, set up the following reactions (25 μL final volume):
 - Test Reaction: Master mix + Purified kinase + ATP/[γ - ^{32}P]ATP mix.
 - Non-specific Control: Master mix + Cell lysate + ATP/[γ - ^{32}P]ATP mix.
 - No Kinase Control: Master mix + Buffer + ATP/[γ - ^{32}P]ATP mix.
 - No Substrate Control: Kinase Reaction Buffer + Purified kinase + ATP/[γ - ^{32}P]ATP mix.
- Initiate Reaction: Start the reaction by adding the ATP/[γ - ^{32}P]ATP mixture. Incubate at 30°C for a predetermined time (e.g., 20 minutes).
- Stop Reaction: Terminate the reaction by spotting 20 μL of each reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
- Wash: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid, followed by one wash with acetone for 5 minutes.
- Quantify: Transfer the P81 papers to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

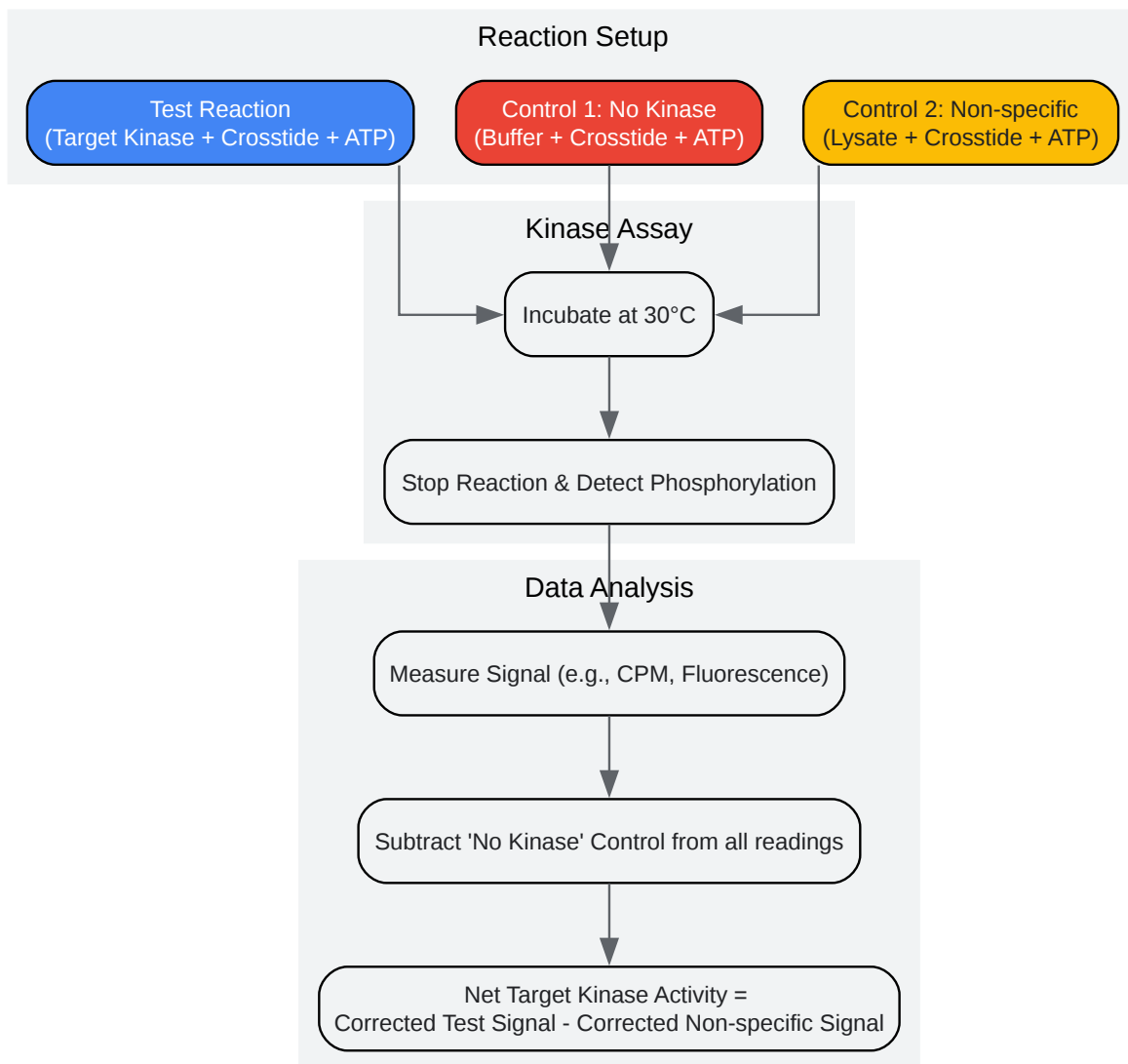
- Data Analysis:
 - Subtract the counts from the "No Kinase Control" from all other readings to correct for background.
 - The counts from the "Non-specific Control" (cell lysate) will give an indication of the level of background kinase activity in your sample that can phosphorylate **Crosstide**.

Visualizations



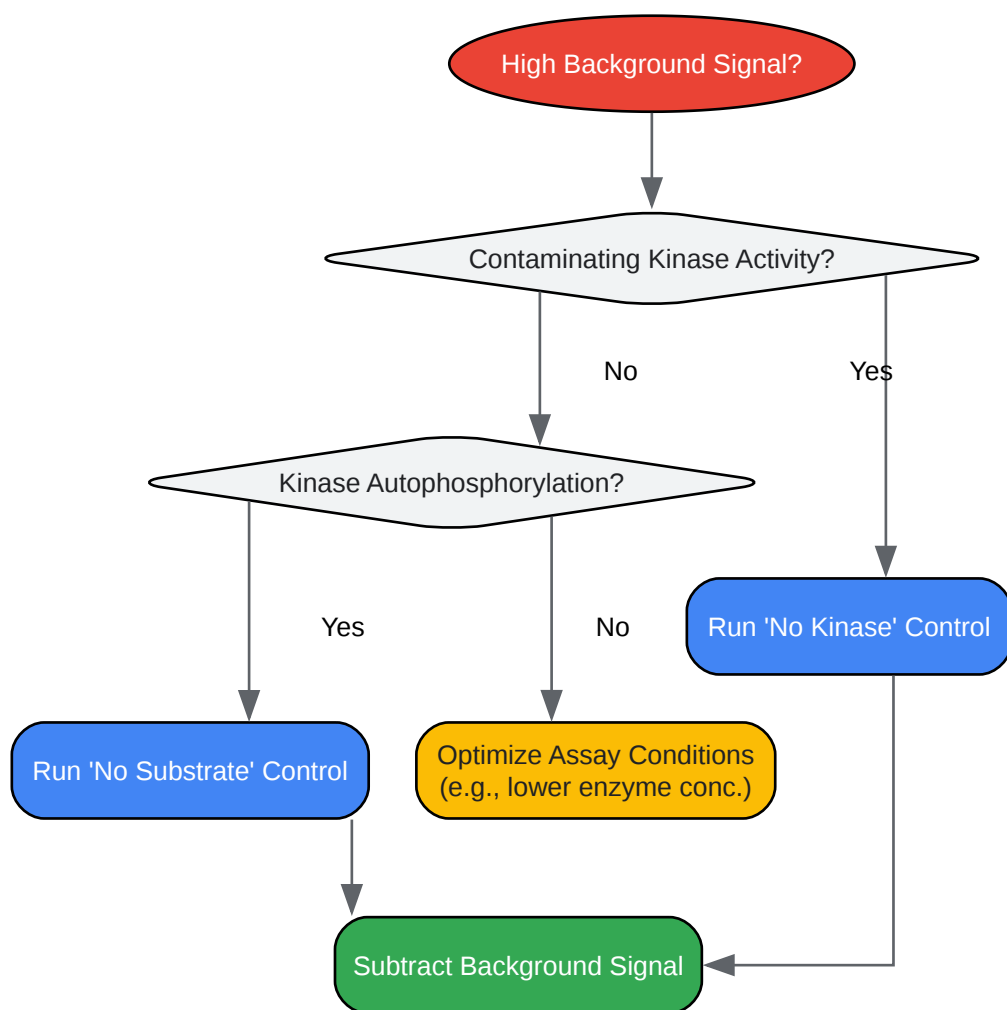
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Caption: **Crosstide** as a substrate for Akt and other kinases.



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Caption: Workflow for controlling non-specific kinase activity.



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Caption: Troubleshooting logic for high background signals.

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- 2. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
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